molecular formula C11H15N B102320 N-(2,6-Dimethylphenyl)azetidine CAS No. 19199-06-5

N-(2,6-Dimethylphenyl)azetidine

Cat. No. B102320
CAS RN: 19199-06-5
M. Wt: 161.24 g/mol
InChI Key: MHXYJRDWCLHKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dimethylphenyl)azetidine, also known as DMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. DMAA is a type of azetidine, which is a four-membered nitrogen-containing heterocycle.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)azetidine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis in bacteria and fungi. N-(2,6-Dimethylphenyl)azetidine has also been shown to inhibit the replication of certain viruses. In addition, N-(2,6-Dimethylphenyl)azetidine can form stable complexes with drugs, allowing for targeted drug delivery.
Biochemical and Physiological Effects:
N-(2,6-Dimethylphenyl)azetidine has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with a half-life of approximately 3 hours. N-(2,6-Dimethylphenyl)azetidine has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-Dimethylphenyl)azetidine in lab experiments is its high purity. This allows for accurate and reproducible results. Additionally, N-(2,6-Dimethylphenyl)azetidine is relatively stable and can be stored for extended periods of time. However, one limitation of using N-(2,6-Dimethylphenyl)azetidine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2,6-Dimethylphenyl)azetidine. One area of interest is the development of new drugs for the treatment of cancer and other diseases. N-(2,6-Dimethylphenyl)azetidine has also been investigated for its potential use as a drug delivery system, and further research in this area could lead to the development of new and more effective drug delivery methods. Additionally, the mechanism of action of N-(2,6-Dimethylphenyl)azetidine is not fully understood, and further research is needed to elucidate its mode of action.

Synthesis Methods

The synthesis of N-(2,6-Dimethylphenyl)azetidine involves the reaction of 2,6-dimethylphenylacetonitrile with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain N-(2,6-Dimethylphenyl)azetidine. This method has been optimized to yield high purity N-(2,6-Dimethylphenyl)azetidine, making it suitable for use in pharmaceutical research.

Scientific Research Applications

N-(2,6-Dimethylphenyl)azetidine has been studied extensively for its potential applications in pharmaceutical research. It has been shown to have antibacterial, antifungal, and antiviral properties. N-(2,6-Dimethylphenyl)azetidine has also been investigated for its potential use as a drug delivery system, as it can form stable complexes with various drugs. Additionally, N-(2,6-Dimethylphenyl)azetidine has been studied for its potential use in developing new drugs for the treatment of cancer and other diseases.

properties

CAS RN

19199-06-5

Product Name

N-(2,6-Dimethylphenyl)azetidine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-9-5-3-6-10(2)11(9)12-7-4-8-12/h3,5-6H,4,7-8H2,1-2H3

InChI Key

MHXYJRDWCLHKMY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCC2

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCC2

Other CAS RN

19199-06-5

synonyms

N-(2,6-Dimethylphenyl)azetidine

Origin of Product

United States

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